

Spectroscopic Profile of 1-(5-Chloro-2-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(5-Chloro-2-methylphenyl)ethanone
Cat. No.:	B1316759

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(5-Chloro-2-methylphenyl)ethanone** (CAS No: 58966-35-1), a key intermediate in various synthetic pathways. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **1-(5-Chloro-2-methylphenyl)ethanone**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.65	d	1H	Ar-H
~7.35	dd	1H	Ar-H
~7.25	d	1H	Ar-H
2.50	s	3H	$-\text{C}(\text{O})\text{CH}_3$
2.40	s	3H	Ar-CH ₃

Predicted values are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
200.1	C=O
138.8	Ar-C
136.1	Ar-C
132.3	Ar-CH
131.0	Ar-CH
128.8	Ar-C
126.9	Ar-CH
30.6	$-\text{C}(\text{O})\text{CH}_3$
20.8	Ar-CH ₃

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2925	Medium	Aliphatic C-H Stretch
~1685	Strong	C=O Stretch (Aryl Ketone)[1]
~1600, ~1475	Medium-Strong	Aromatic C=C Stretch[1]
~820	Strong	C-Cl Stretch

Predicted values are based on characteristic absorption frequencies for substituted acetophenones.[1]

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
168/170	High	[M] ⁺ (Molecular Ion)
153/155	High	[M - CH ₃] ⁺
125	Medium	[M - CH ₃ - CO] ⁺
91	Medium	[C ₇ H ₇] ⁺
43	High	[CH ₃ CO] ⁺

Predicted fragmentation is based on established mass spectrometry principles for ketones and halogenated aromatic compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired using a standard NMR spectrometer.

- Sample Preparation: Approximately 10-20 mg of **1-(5-Chloro-2-methylphenyl)ethanone** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

- Instrument Parameters:
 - Spectrometer: 500 MHz NMR Spectrometer
 - Nuclei Observed: ^1H and ^{13}C
 - Temperature: 298 K
 - ^1H NMR:
 - Pulse Sequence: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
 - ^{13}C NMR:
 - Pulse Sequence: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm
- Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

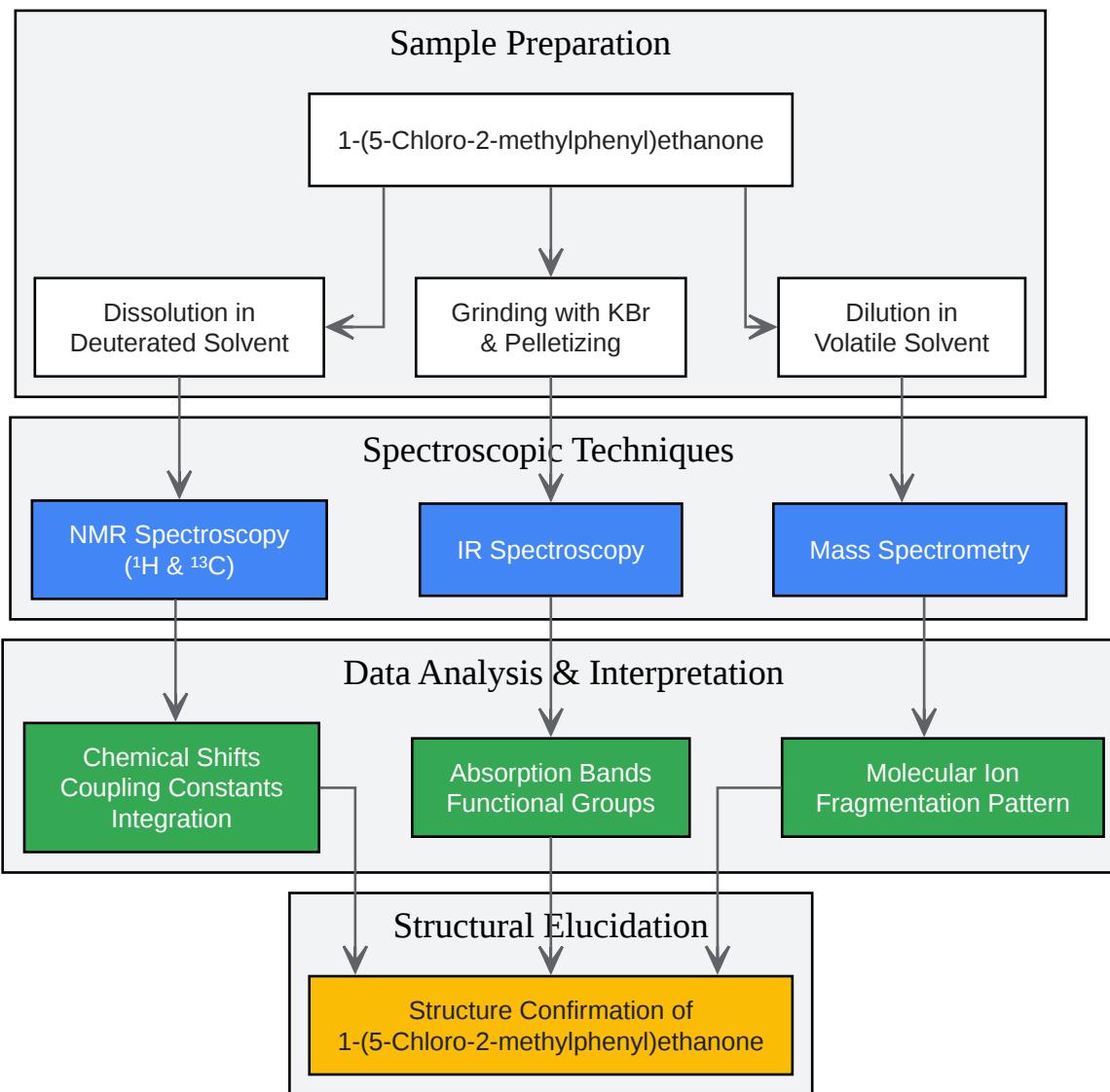
Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation (KBr Pellet Method): A small amount of **1-(5-Chloro-2-methylphenyl)ethanone** (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrument Parameters:
 - Spectrometer: FTIR Spectrometer
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
- Data Acquisition: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization.


- Sample Introduction: A dilute solution of **1-(5-Chloro-2-methylphenyl)ethanone** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the ion source via direct infusion or through a gas chromatography (GC) inlet.
- Instrument Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
 - Scan Range: m/z 40-400
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine-containing fragments (^{35}Cl and

^{37}Cl) was also examined.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-(5-Chloro-2-methylphenyl)ethanone**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(5-Chloro-2-methylphenyl)ethanone|CAS 58966-35-1 [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(5-Chloro-2-methylphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1316759#spectroscopic-data-of-1-5-chloro-2-methylphenyl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com